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molecular formula C18H12BrN B1632527 4-Bromo-9-phenyl-9h-carbazole CAS No. 1097884-37-1

4-Bromo-9-phenyl-9h-carbazole

Cat. No. B1632527
M. Wt: 322.2 g/mol
InChI Key: OLLJKISFWSJGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06242115B1

Procedure details

A reaction vessel was charged with 4.37 mmol (4.00 g) Pd2dba3, (dba=dibenzoylacetone), 6.55 mmol (3.63 g) dppf (dppf=diphenylphosphine ferrocene), and 400 ml dry toluene. Using a magnetic stir bar and hot plate, the mixture was stirred for 15 minutes under argon. Then 436 mmol (48.92 g) sodium t-butoxide was added against counter flow of argon and the reaction was stirred another 30 minutes. Then 291 mmol (48.66 g) carbazole with 873 mmol (205.96 g) 1,4-dibromobenzene were added and the reaction was heated to 100° C. for 16 hours. The reaction progress was followed by TLC until no carbazole could be detected. At end of reaction, the reaction mixture was taken up into water/ether (2:1). The mixture was then washed with water until the organic layer was colorless, then the solution was concentrated. The residue was dissolved in a mixture of toluene/hexane and passed through a short column of silica gel. The solvent was then removed from the column filtrate which yielded the product.
Quantity
48.92 g
Type
reactant
Reaction Step One
Quantity
48.66 g
Type
reactant
Reaction Step Two
Quantity
205.96 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
4 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
water ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.CC(C)([O-])C.[Na+].[CH:14]1[C:26]2[NH:25][C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[C:18]=2[CH:17]=[CH:16][CH:15]=1.Br[C:28]1[CH:33]=[CH:32][C:31]([Br:34])=[CH:30][CH:29]=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].O.CCOCC>[Br:34][C:31]1[C:32]2[C:23]3[C:24](=[CH:19][CH:20]=[CH:21][CH:22]=3)[N:25]([C:26]3[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:33]=2[CH:28]=[CH:29][CH:30]=1 |f:1.2,5.6.7.8.9,10.11.12,13.14|

Inputs

Step One
Name
Quantity
48.92 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Two
Name
Quantity
48.66 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
205.96 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
4 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
Step Five
Name
water ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
hot plate, the mixture was stirred for 15 minutes under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred another 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
At end of reaction
WASH
Type
WASH
Details
The mixture was then washed with water until the organic layer
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a mixture of toluene/hexane
CUSTOM
Type
CUSTOM
Details
The solvent was then removed from the column filtrate which
CUSTOM
Type
CUSTOM
Details
yielded the product

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrC1=CC=CC=2N(C3=CC=CC=C3C12)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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